molecular formula C12H22N4O2 B6611959 N-Boc-4-(2-azidoethyl)piperidine CAS No. 146093-45-0

N-Boc-4-(2-azidoethyl)piperidine

Cat. No.: B6611959
CAS No.: 146093-45-0
M. Wt: 254.33 g/mol
InChI Key: WILCKGFSPASVAQ-UHFFFAOYSA-N
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Description

N-Boc-4-(2-azidoethyl)piperidine is a chemical compound with the molecular formula C12H22N4O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an azidoethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-4-(2-azidoethyl)piperidine can be synthesized through a multi-step process. One common method involves the following steps:

    Protection of Piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to form N-Boc-piperidine.

    Alkylation: The protected piperidine is then alkylated with an appropriate alkyl halide to introduce the 2-azidoethyl group.

    Azidation: The alkylated product is treated with sodium azide to replace the halide with an azido group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-(2-azidoethyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

    Substitution: Formation of substituted piperidine derivatives.

    Reduction: Formation of N-Boc-4-(2-aminoethyl)piperidine.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

N-Boc-4-(2-azidoethyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Chemical Biology: Employed in the study of biological systems through bioorthogonal chemistry, where the azido group can be selectively modified in living organisms.

    Material Science: Utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-Boc-4-(2-azidoethyl)piperidine depends on its specific application. In bioorthogonal chemistry, the azido group can undergo selective reactions without interfering with biological processes. In medicinal chemistry, the compound can be modified to interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

N-Boc-4-(2-azidoethyl)piperidine can be compared with other azido-containing piperidine derivatives:

    This compound: Contains an azidoethyl group and a Boc protecting group.

    N-Boc-4-(2-azidomethyl)piperidine: Similar structure but with an azidomethyl group instead of azidoethyl.

    N-Boc-4-(2-azidoethyl)pyrrolidine: Contains a pyrrolidine ring instead of piperidine.

The uniqueness of this compound lies in its specific combination of the azidoethyl group and the Boc protecting group, which provides distinct reactivity and stability compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-12(2,3)18-11(17)16-8-5-10(6-9-16)4-7-14-15-13/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILCKGFSPASVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 1-4 (27.9 g, 0.082 moles) dissolved in DMSO (400 ml) was added sodium azide (5.61 g, 0.086 moles) at room temperature and the resulting solution was heated at 65° for 2 hrs. The cooled reaction mixture was diluted with 250 ml EtOAc, extracted with 2×100 ml portions of water, 2×50 ml portions of brine and then dried (MgSO4). Solvent removal provided 1-5 as a pale yellow oil, Rf 0.5 (silica gel, 20% acetone/hexane). ##STR13##
Name
Quantity
27.9 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
5.61 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name

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